1,3-Dimethylpiperazine dihydrochloride

Description

The exact mass of the compound this compound is 150.0923762 g/mol and the complexity rating of the compound is 72.9. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3-dimethylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-6-5-8(2)4-3-7-6;;/h6-7H,3-5H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCWAVJWPWKDRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695756 | |

| Record name | 1,3-Dimethylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152110-26-3 | |

| Record name | 1,3-Dimethylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-1,3-Dimethylpiperazine dihydrochloride molecular structure

An In-Depth Technical Guide to (S)-1,3-Dimethylpiperazine Dihydrochloride: A Chiral Building Block in Modern Drug Discovery

Abstract

(S)-1,3-Dimethylpiperazine dihydrochloride is a valuable chiral building block integral to the synthesis of complex molecular architectures in medicinal chemistry. Its unique structural and stereochemical properties make it a significant component in the design of novel therapeutic agents, particularly in the development of kinase inhibitors. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible stereoselective synthetic route, and methods for its characterization. Furthermore, it explores the functional implications of its chirality and its application as a strategic scaffold in drug development, offering researchers and scientists a detailed technical resource for leveraging this compound in their work.

Introduction: The Piperazine Scaffold and the Imperative of Chirality

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved drugs across various therapeutic areas.[1] Its conformational flexibility, basicity, and ability to engage in multiple hydrogen bonding interactions allow it to serve as a versatile linker or pharmacophore core.[1] The incorporation of substituents onto the piperazine ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Of paramount importance in modern drug design is the control of stereochemistry. The introduction of a chiral center, as seen in (S)-1,3-Dimethylpiperazine, can profoundly influence a molecule's biological activity by dictating its three-dimensional orientation and interaction with chiral biological targets like enzymes and receptors.[2] (S)-1,3-Dimethylpiperazine dihydrochloride provides a stereochemically defined building block, ensuring that the desired enantiomer of a final compound is synthesized, which is often a critical regulatory requirement.[2] The methyl group at the C3 position not only introduces this chirality but can also enhance target potency and selectivity by acting as a steric handle to probe binding pockets.[3]

Physicochemical and Structural Properties

The precise stereochemical and physical properties of (S)-1,3-Dimethylpiperazine dihydrochloride are fundamental to its application. The "(S)" designation defines the absolute configuration at the C3 chiral center according to the Cahn-Ingold-Prelog priority rules.[2] The dihydrochloride salt form enhances the compound's stability and aqueous solubility compared to its free base, facilitating its use in various reaction conditions and for formulation purposes.[4]

Core Molecular Structure

The piperazine ring typically adopts a stable chair conformation to minimize steric strain. In (S)-1,3-Dimethylpiperazine, the methyl groups can occupy axial or equatorial positions, with the molecule favoring the conformation that places the bulkier substituents in the more stable equatorial orientation.[2]

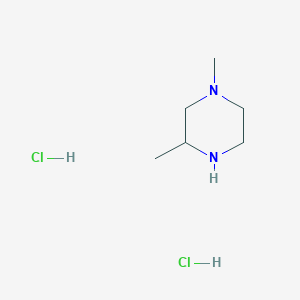

Caption: 2D structure of (S)-1,3-Dimethylpiperazine dihydrochloride.

Key Physicochemical Data

The following table summarizes the essential properties of the compound.

| Property | Value | Reference(s) |

| CAS Number | 1152110-30-9 | [2][5] |

| Molecular Formula | C₆H₁₆Cl₂N₂ | [5][6] |

| Molecular Weight | 187.11 g/mol | [5][6] |

| Canonical SMILES | C[C@H]1CN(C)CCN1.[H]Cl.[H]Cl | [5][6] |

| InChI Key (Free Base) | FMMUNDXXVADKHS-LURJTMIESA-N | [7] |

| Form | Solid | [7] |

| Storage Conditions | Sealed in dry, Room Temperature or 2-8°C | [5][6] |

Synthesis and Stereochemical Control

The stereoselective synthesis of (S)-1,3-Dimethylpiperazine is critical to its utility. While various methods exist for piperazine synthesis, achieving high enantiomeric purity requires a carefully designed strategy. A plausible approach involves the use of a chiral precursor, such as a derivative of L-alanine, to set the stereocenter at the C3 position.

Caption: Plausible synthetic workflow for (S)-1,3-Dimethylpiperazine.

Experimental Protocol: Stereoselective Synthesis

This protocol outlines a conceptual pathway for the synthesis. Disclaimer: This is a representative protocol and requires optimization and validation.

-

Step 1: Activation of Chiral Precursor: Convert L-alanine methyl ester to its corresponding N-protected derivative (e.g., Boc-L-alanine methyl ester).

-

Step 2: Reductive Amination: React the protected alanine derivative with a suitable N-methylated two-carbon unit containing a primary amine and a masked aldehyde or ketone. A reducing agent such as sodium triacetoxyborohydride is then used to form the secondary amine.

-

Step 3: Deprotection and Cyclization: Remove the protecting group (e.g., Boc group with trifluoroacetic acid) to reveal the free amine, which then undergoes spontaneous or base-catalyzed intramolecular cyclization to form the piperazinone ring.

-

Step 4: Reduction of Amide: Reduce the piperazinone carbonyl group using a strong reducing agent like Lithium Aluminum Hydride (LAH) in an anhydrous solvent (e.g., THF) to yield (S)-1,3-dimethylpiperazine free base.

-

Step 5: Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble anhydrous HCl gas through the solution, or add a solution of HCl in the same solvent, to precipitate (S)-1,3-Dimethylpiperazine dihydrochloride.

-

Step 6: Isolation and Purification: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield the final product.[8]

The key to this process is the use of a starting material from the chiral pool (L-alanine) to ensure the final product has the desired (S)-stereochemistry.

Spectroscopic Characterization

Confirmation of the structure and purity of (S)-1,3-Dimethylpiperazine dihydrochloride is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. The proton (¹H) and carbon (¹³C) NMR spectra provide a unique fingerprint of the molecule.

Predicted NMR Data

While experimental spectra should always be obtained for confirmation, the following table provides predicted chemical shifts based on the analysis of similar structures and standard chemical shift values.[9][10]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | ~3.0 - 3.8 | Multiplets | Protons on the piperazine ring (C2, C5, C6) |

| ¹H | ~2.9 | Singlet | Methyl protons on N1 |

| ¹H | ~1.4 | Doublet | Methyl protons on C3, coupled to the C3 proton |

| ¹H | Broad | Singlet | Acidic N-H protons, may exchange with solvent |

| ¹³C | ~50 - 60 | CH₂ | Ring carbons C2, C5, C6 |

| ¹³C | ~50 | CH | Chiral carbon C3 |

| ¹³C | ~45 | CH₃ | N1-methyl carbon |

| ¹³C | ~15 - 20 | CH₃ | C3-methyl carbon |

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of (S)-1,3-Dimethylpiperazine dihydrochloride.

-

Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum using standard parameters. Typically, a 400 MHz or higher field magnet is sufficient.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This experiment will require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra using the residual solvent peak.

Applications in Medicinal Chemistry and Drug Development

The primary application of (S)-1,3-Dimethylpiperazine dihydrochloride is as a chiral building block for the synthesis of more complex, biologically active molecules. Its defined stereochemistry is crucial for achieving selective interactions with biological targets.

Role in Kinase Inhibitor Design

A prominent application is in the design of kinase inhibitors, a major class of anti-cancer drugs.[3] The 3-methylpiperazine moiety can be used to:

-

Enhance Potency: The methyl group can make favorable hydrophobic or van der Waals contacts within the kinase active site.

-

Improve Selectivity: The steric bulk of the methyl group can prevent binding to off-target kinases that have smaller active sites, thereby reducing side effects.[3]

-

Modulate Physicochemical Properties: The piperazine core helps maintain aqueous solubility, a desirable property for drug candidates.

Caption: Logical flow of application in drug discovery synthesis.

Protocol: Incorporation into a Target Scaffold

This protocol describes a general method for using the compound in a nucleophilic substitution reaction, a common step in drug synthesis.[3]

-

Reactant Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the electrophilic scaffold (e.g., a 2-chloro-pyrimidine derivative) in an appropriate polar aprotic solvent such as DMF or NMP.

-

Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the mixture. This is necessary to deprotonate the hydrochloride salt and generate the free base of (S)-1,3-dimethylpiperazine in situ.

-

Addition of Piperazine: Add (S)-1,3-Dimethylpiperazine dihydrochloride to the reaction mixture. Typically, a slight excess (1.1-1.5 equivalents) is used.

-

Reaction Conditions: Heat the mixture to a temperature appropriate for the specific substrates, often between 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product using column chromatography on silica gel to isolate the desired molecule.

Conclusion

(S)-1,3-Dimethylpiperazine dihydrochloride stands out as a strategically important chiral intermediate for the pharmaceutical industry. Its well-defined stereochemistry, coupled with the versatile properties of the piperazine scaffold, provides medicinal chemists with a powerful tool for constructing novel therapeutic agents with enhanced potency and selectivity. The synthetic and analytical protocols detailed in this guide serve as a foundational resource for researchers aiming to incorporate this valuable building block into their drug discovery programs, ultimately contributing to the development of next-generation medicines.

References

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (S)-1,3-Dimethylpiperazine dihydrochloride | 1152110-30-9 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. CAS 198896-00-3: (2R,5S)-1-benzyl-2,5-dimethyl-piperazine … [cymitquimica.com]

- 5. 1152110-30-9|(S)-1,3-Dimethylpiperazine dihydrochloride|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. (3S)-1,3-dimethylpiperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-(4-Fluorophenyl)piperazine dihydrochloride(64090-19-3) 13C NMR spectrum [chemicalbook.com]

- 10. 1-(3-Chlorophenyl)piperazine hydrochloride(65369-76-8) 13C NMR spectrum [chemicalbook.com]

(R)-1,3-Dimethylpiperazine hydrochloride chemical formula

An In-Depth Technical Guide to (R)-1,3-Dimethylpiperazine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of clinically successful drugs.[1][2] Its unique physicochemical properties, including its ability to improve aqueous solubility and its utility as a versatile linker, make it a cornerstone of modern drug design.[2] This guide focuses on a specific, high-value derivative: (R)-1,3-Dimethylpiperazine and its hydrochloride salt.

As a chiral building block, (R)-1,3-Dimethylpiperazine offers a strategic advantage in the development of enantiomerically pure pharmaceuticals. The introduction of stereospecificity is a critical step in drug optimization, often leading to enhanced potency, improved selectivity, and a reduction in off-target side effects.[3] The addition of the 3-methyl group, in the (R)-configuration, provides a valuable steric and conformational constraint that medicinal chemists can exploit to fine-tune interactions with biological targets, particularly in fields like kinase inhibition and central nervous system (CNS) therapeutics.[1][3]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the molecular profile, synthesis, analytical characterization, and strategic applications of (R)-1,3-Dimethylpiperazine hydrochloride, grounding technical protocols in established scientific principles to empower its effective use in the laboratory.

Molecular and Physicochemical Profile

A precise understanding of the chemical identity and properties of (R)-1,3-Dimethylpiperazine is fundamental. It is crucial to distinguish between the free base, the monohydrochloride, and the dihydrochloride salt, as their properties and applications can differ. The dihydrochloride form is frequently supplied commercially due to its enhanced stability and solid handling characteristics.[3][4]

| Property | (R)-1,3-Dimethylpiperazine (Free Base) | (R)-1,3-Dimethylpiperazine Hydrochloride | (R)-1,3-Dimethylpiperazine Dihydrochloride |

| Molecular Formula | C₆H₁₄N₂[5][6] | C₆H₁₅ClN₂[7][8] | C₆H₁₆Cl₂N₂[3][4] |

| Molecular Weight | 114.19 g/mol [5][6] | 150.65 g/mol [7][8] | 187.11 g/mol [3][4] |

| Appearance | Liquid (Predicted)[9] | Solid | Solid |

| CAS Number | 1152367-80-0 (for S-enantiomer) | Not Available | 1152110-26-3[3][4] |

| SMILES | C[C@H]1CN(C)CCN1[5] | C[C@H]1NCCN(C)C1.[H]Cl[8] | C[C@@H]1CN(C)CCN1.[H]Cl.[H]Cl[4] |

| pKa (Predicted) | 9.34 ± 0.40[9] | Not Available | Not Available |

| Storage | 2-8°C or Room Temperature[9] | Room Temperature, sealed, dry[7] | Room Temperature, sealed, dry[3][4] |

Synthesis and Purification

The synthesis of (R)-1,3-Dimethylpiperazine is a multi-step process that requires careful control of stereochemistry. The following represents a logical and common approach for its preparation and subsequent conversion to the hydrochloride salt.

Conceptual Synthesis Workflow

The synthesis typically begins from a chiral starting material, such as an amino acid, to set the required stereocenter. A common precursor is (R)-alanine. The workflow involves protection, reduction, cyclization, and deprotection steps to construct the piperazine ring with the desired methylation pattern.

Caption: Conceptual workflow for the synthesis of (R)-1,3-Dimethylpiperazine HCl.

Experimental Protocol: Use in Nucleophilic Aromatic Substitution

This protocol demonstrates the application of (R)-1,3-Dimethylpiperazine as a nucleophile, a common role in drug synthesis. This example is adapted from the synthesis of novel thiadiazines.[1][10]

Objective: To synthesize (R)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one.

Materials:

-

3,5-dichloro-4H-1,2,6-thiadiazin-4-one (1.0 equiv)

-

(R)-1,3-dimethylpiperazine (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

tert-Butyl methyl ether (t-BuOMe)

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: To a stirred solution of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one (0.500 mmol) in anhydrous THF (1 mL) at ambient temperature (~20°C), add (R)-1,3-dimethylpiperazine (0.500 mmol, 57.0 mg) in a single portion.

-

Causality: THF is chosen as an aprotic solvent to facilitate the nucleophilic substitution without interfering with the reactants. The reaction is run at a 1:1 stoichiometry to favor monosubstitution.

-

-

Reaction Monitoring: Protect the reaction vessel with a drying tube (e.g., CaCl₂) and stir at room temperature. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) until completion (approx. 24 hours).

-

Trustworthiness: TLC provides a simple and rapid method to validate the reaction's progress, ensuring the starting material is fully consumed before proceeding to workup, which prevents purification complications.

-

-

Workup: Once the reaction is complete, add DCM saturated with ammonia (10 mL). Adsorb the resulting mixture directly onto silica gel by concentrating the solvent in vacuo.

-

Causality: The ammoniacal DCM is used to quench any remaining acidic species and ensure the product is in its free base form for chromatography. Adsorbing the crude material onto silica facilitates efficient loading onto the chromatography column.

-

-

Purification: Purify the product by flash column chromatography using a solvent system of DCM/t-BuOMe (50:50) to yield the title compound.

-

Expertise: The choice of solvent system for chromatography is critical for separating the desired product from unreacted starting material and byproducts. This specific ratio was optimized to provide good resolution.

-

Analytical Characterization and Quality Control

Rigorous quality control is paramount to ensure the chemical identity, purity, and enantiomeric integrity of (R)-1,3-Dimethylpiperazine hydrochloride for its use in pharmaceutical development.

Analytical Workflow

A comprehensive analytical workflow validates the material's quality at each stage, from synthesis to final product release.

Caption: Standard analytical workflow for quality control and release.

Protocol: Chemical Purity by HPLC-UV with Derivatization

Since the piperazine core lacks a strong UV chromophore, derivatization is often necessary for sensitive detection at trace levels or for purity analysis by HPLC-UV. This protocol is based on established methods for piperazine analysis.[11]

Objective: To determine the chemical purity of (R)-1,3-Dimethylpiperazine via HPLC-UV after derivatization with NBD-Cl.

Materials:

-

(R)-1,3-Dimethylpiperazine sample

-

4-Chloro-7-nitrobenzofuran (NBD-Cl)

-

Sodium borate buffer (pH 9.5)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade with 0.1% Formic Acid (FA)

-

C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Standard/Sample Preparation: Accurately weigh ~10 mg of the (R)-1,3-Dimethylpiperazine sample and dissolve in a 1:1 mixture of ACN/water to make a 1 mg/mL stock solution. Create a working solution by diluting to 0.1 mg/mL.

-

Derivatization: To 100 µL of the working solution, add 200 µL of sodium borate buffer and 200 µL of a 1 mg/mL NBD-Cl solution in ACN. Vortex and heat at 60°C for 30 minutes. Cool to room temperature.

-

Self-Validation: The reaction with NBD-Cl forms a stable, UV-active derivative, enabling detection. Running a blank (reagents only) alongside the sample ensures that no interfering peaks arise from the derivatization reagents themselves.

-

-

HPLC Analysis:

-

Mobile Phase A: 0.1% FA in Water

-

Mobile Phase B: 0.1% FA in ACN

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 470 nm

-

Injection Volume: 10 µL

-

-

Data Analysis: Integrate the peak area of the derivatized product and all impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Applications in Drug Development

The unique structural features of (R)-1,3-Dimethylpiperazine make it a highly valuable component in the design of sophisticated therapeutic agents.

Role as a Chiral Scaffold

The primary application is as a chiral building block for creating enantiopure drugs. This is particularly critical for agents targeting the CNS, where stereochemistry can drastically alter a drug's efficacy and safety profile.[3] By incorporating the (R)-1,3-dimethylpiperazine moiety, developers can ensure that the final active pharmaceutical ingredient (API) interacts with its target receptor or enzyme in a specific, predetermined orientation.

Kinase Inhibitor Design

In the field of oncology and inflammation, piperazine derivatives are frequently used in the design of kinase inhibitors.[1] The 3-methyl group on the piperazine ring serves two key functions:

-

Steric Probe: The methyl group can be used to probe small hydrophobic pockets within the ATP-binding site of a kinase, potentially increasing binding affinity and selectivity.

-

Conformational Restriction: It restricts the rotation of adjacent aromatic systems, locking the molecule into a more favorable binding conformation and reducing the entropic penalty of binding.

Caption: Role of the (R)-1,3-dimethylpiperazine moiety in kinase inhibition.

Safety and Handling

(S)-1,3-Dimethylpiperazine, the enantiomer, is classified as harmful if swallowed and poses a risk of serious eye damage.[9] It is prudent to handle the (R)-enantiomer and its salts with the same level of caution.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust or contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.[9]

-

Storage: Store containers tightly sealed in a dry, cool, and well-ventilated place at room temperature.[3][7] In case of accidental contact, rinse the affected area with plenty of water and seek medical advice.

Conclusion

(R)-1,3-Dimethylpiperazine hydrochloride is more than just a chemical reagent; it is a strategic tool for molecular design. Its defined stereochemistry, coupled with the versatile piperazine core, provides medicinal chemists with a reliable building block to construct complex and highly specific therapeutic agents. A thorough understanding of its properties, synthesis, and analytical validation, as detailed in this guide, is essential for leveraging its full potential in the rigorous and demanding environment of pharmaceutical research and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-1,3-Dimethylpiperazine dihydrochloride [myskinrecipes.com]

- 4. chemscene.com [chemscene.com]

- 5. (3S)-1,3-dimethylpiperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1,3-Dimethylpiperazine | C6H14N2 | CID 13152035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. (R)-1,3-Dimethylpiperazine hydrochloride|BLD Pharm [bldpharm.com]

- 9. biosynce.com [biosynce.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1,3-Dimethylpiperazine Dihydrochloride

This guide provides a comprehensive overview of a robust and reliable pathway for the synthesis of 1,3-Dimethylpiperazine Dihydrochloride, a valuable heterocyclic scaffold in pharmaceutical research and drug development. The synthesis is approached in two primary stages: the N-methylation of a commercially available precursor followed by the formation of the dihydrochloride salt. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles and rationale for the chosen methodologies.

Strategic Overview: The Eschweiler-Clarke Approach

The synthesis of 1,3-Dimethylpiperazine commences with the strategic selection of a suitable precursor and a methylation reaction that offers high selectivity and yield. For this purpose, 2-Methylpiperazine serves as an ideal starting material. The core transformation is the methylation of the secondary amine at the 1-position.

The chosen method for this N-methylation is the Eschweiler-Clarke reaction . This classic and highly reliable reductive amination procedure utilizes formaldehyde as the carbon source and formic acid as the reducing agent.[1][2] The key advantages of this approach are:

-

High Selectivity: The reaction conditions are optimized for methylation and effectively prevent the formation of quaternary ammonium salts, a common side reaction in other methylation strategies.[1]

-

Irreversibility: The reaction is driven to completion by the formation and loss of carbon dioxide gas.[1]

-

Operational Simplicity: The reaction is typically performed at atmospheric pressure and moderate temperatures, making it amenable to standard laboratory setups.

Following the successful synthesis and purification of the 1,3-Dimethylpiperazine free base, the final step involves its conversion to the more stable and often more easily handled dihydrochloride salt.[3] This is achieved through a straightforward acid-base reaction with hydrochloric acid.

Overall Synthesis Pathway

The two-stage synthesis can be visualized as follows:

Caption: Overall two-stage synthesis of this compound.

Mechanistic Insights: The Eschweiler-Clarke Reaction

The reaction proceeds through a well-established mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting.

-

Imine Formation: The more nucleophilic secondary amine of 2-Methylpiperazine attacks the carbonyl carbon of formaldehyde. This is followed by dehydration to form an intermediate iminium ion.

-

Hydride Transfer: Formic acid acts as a hydride donor. The hydride is transferred to the electrophilic carbon of the iminium ion, reducing it to the tertiary amine, 1,3-Dimethylpiperazine.

-

Irreversibility: The transfer of the hydride from formic acid results in the formation of an unstable carbamic acid which decomposes into carbon dioxide, driving the reaction to completion.[1]

The reaction stops at the tertiary amine stage because the product lacks the N-H proton necessary to form a new iminium ion, thus preventing quaternization.[1]

Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Part A: Synthesis of 1,3-Dimethylpiperazine (Free Base)

This protocol is adapted from the general principles of the Eschweiler-Clarke reaction.[1][4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methylpiperazine | 100.16 | 50.0 g | 0.50 |

| Formaldehyde (37% aq. solution) | 30.03 | 45.0 mL | ~0.60 |

| Formic Acid (98-100%) | 46.03 | 25.0 mL | ~0.66 |

| Sodium Hydroxide (50% aq. solution) | 40.00 | As needed | - |

| Diethyl Ether (anhydrous) | 74.12 | 3 x 100 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

Initial Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Methylpiperazine (50.0 g, 0.50 mol).

-

Addition of Formaldehyde: While stirring and cooling the flask in an ice bath, slowly add the formaldehyde solution (45.0 mL, ~0.60 mol) dropwise, ensuring the temperature of the reaction mixture does not exceed 20°C.

-

Addition of Formic Acid: After the formaldehyde addition is complete, continue to cool the mixture and add formic acid (25.0 mL, ~0.66 mol) dropwise. The rate of addition should be controlled to manage the evolution of carbon dioxide gas.

-

Reaction: Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 90-100°C) for 6-8 hours. The reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding a 50% aqueous solution of sodium hydroxide until the pH is >12. This step should be performed in an ice bath as it is highly exothermic.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The crude product is then purified by fractional distillation under atmospheric pressure to yield 1,3-Dimethylpiperazine as a colorless liquid.

-

Part B: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| 1,3-Dimethylpiperazine | 114.19 | 10.0 g |

| Isopropanol (anhydrous) | 60.10 | 100 mL |

| Hydrochloric Acid (concentrated, 37%) | 36.46 | As needed |

| Diethyl Ether (anhydrous) | 74.12 | As needed |

Procedure:

-

Dissolution: Dissolve the purified 1,3-Dimethylpiperazine (10.0 g) in anhydrous isopropanol (100 mL) in a 250 mL Erlenmeyer flask.

-

Acidification: Cool the solution in an ice bath. While stirring, add concentrated hydrochloric acid dropwise until the solution is acidic to litmus paper (pH ~1-2). A white precipitate will form.

-

Crystallization: Continue stirring the suspension in the ice bath for 30-60 minutes to ensure complete precipitation. If needed, add anhydrous diethyl ether to aid precipitation.

-

Isolation: Collect the white solid by vacuum filtration.

-

Washing and Drying: Wash the collected solid with a small amount of cold anhydrous diethyl ether to remove any residual impurities. Dry the product under vacuum to a constant weight.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification.

Characterization and Properties

The final product, this compound, should be a white crystalline solid. Proper characterization is essential to confirm its identity and purity.

Physicochemical Properties:

| Property | Value | Source |

| Chemical Formula | C₆H₁₆Cl₂N₂ | [5] |

| Molecular Weight | 187.11 g/mol | [5] |

| Appearance | White crystalline solid | Expected |

| Storage | Store at room temperature, sealed in dry conditions. | [6] |

Spectroscopic Analysis (Expected):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups (one on the nitrogen and one on the carbon of the piperazine ring), as well as complex multiplets for the methylene protons of the ring. The integration of these signals should correspond to the number of protons in the structure.

-

¹³C NMR: The carbon NMR spectrum should display four unique carbon signals: two for the methyl groups and two for the non-equivalent methylene carbons in the piperazine ring, in addition to the methine carbon.

-

Mass Spectrometry (MS): The mass spectrum of the free base (1,3-Dimethylpiperazine) would show a molecular ion peak (M+) at m/z = 114.19.[7]

Conclusion

The synthetic pathway detailed in this guide, utilizing the Eschweiler-Clarke reaction for the N-methylation of 2-Methylpiperazine followed by conversion to the dihydrochloride salt, represents an efficient and reliable method for obtaining this compound. The provided protocols are designed to be robust and scalable for laboratory settings. As with any chemical synthesis, proper safety precautions and analytical characterization are paramount to ensure a successful and safe outcome.

References

- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. CAS 198896-00-3: (2R,5S)-1-benzyl-2,5-dimethyl-piperazine … [cymitquimica.com]

- 4. US3154552A - Methylation of piperazines - Google Patents [patents.google.com]

- 5. chemscene.com [chemscene.com]

- 6. Page loading... [guidechem.com]

- 7. 1,3-Dimethylpiperazine | C6H14N2 | CID 13152035 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Dimethylpiperazine Compounds

Abstract

Dimethylpiperazine compounds, particularly the prototypical ganglionic agonist 1,1-Dimethyl-4-phenylpiperazinium (DMPP), represent a critical class of molecules for interrogating the function of nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels integral to synaptic transmission throughout the central and peripheral nervous systems.[2][3][4] This technical guide provides a comprehensive analysis of the mechanism of action of dimethylpiperazine compounds, focusing on DMPP as a representative agent. We will explore the molecular interactions with nAChR subtypes, the resultant signaling cascades, and the key experimental methodologies employed to elucidate these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of nicotinic agonists.

Introduction: The Significance of Dimethylpiperazine Compounds in Nicotinic Acetylcholine Receptor Research

Nicotinic acetylcholine receptors (nAChRs) are crucial mediators of cholinergic signaling, playing pivotal roles in a vast array of physiological processes, including cognitive function, neuromuscular transmission, and autonomic regulation.[3][5] The diverse family of nAChRs, composed of various subunit combinations (e.g., α4β2, α7), presents a rich landscape for therapeutic intervention in neurological and inflammatory disorders.[2][6]

Dimethylpiperazine compounds, exemplified by DMPP, have long served as invaluable pharmacological tools to selectively activate specific populations of nAChRs, particularly the ganglionic subtypes.[1] Their ability to elicit robust and reproducible physiological responses has been instrumental in delineating the functional roles of these receptors. More recently, the anti-inflammatory properties of nAChR agonists have garnered significant attention, with compounds like DMPP demonstrating the capacity to downregulate inflammatory responses in immune cells.[7][8] This guide will dissect the mechanistic underpinnings of these actions, from receptor binding to downstream cellular effects.

Molecular Interaction with Nicotinic Acetylcholine Receptors

The primary mechanism of action of dimethylpiperazine compounds is their direct binding to and activation of nAChRs. This interaction triggers a conformational change in the receptor, opening a central ion channel and leading to an influx of cations, primarily Na+ and Ca2+.[6][9]

Structure-Activity Relationships and Receptor Subtype Selectivity

The affinity and selectivity of dimethylpiperazine compounds for different nAChR subtypes are dictated by their chemical structure. The piperazine core and the nature of its substituents are critical determinants of binding. For instance, the presence of two methyl groups on one of the nitrogen atoms of the piperazine ring is a key feature for potent agonist activity at ganglionic nAChRs.

While DMPP is considered a classical agonist of neuronal nAChR subtypes, it exhibits variability in its effects across different subunit compositions.[10] Studies have shown that DMPP can also act on muscle-type nAChRs.[10] The determinants of agonist binding affinity on the beta subunits of neuronal nAChRs have been investigated, highlighting the importance of specific amino acid residues in conferring high affinity for ligands like DMPP.

The development of subtype-selective ligands is a major focus in nAChR drug discovery.[11][12] Structure-activity relationship (SAR) studies, which correlate chemical structure with biological activity, are essential in this endeavor.[13][14][15] These studies guide the rational design of novel dimethylpiperazine analogs with improved selectivity for specific nAChR subtypes, which is crucial for developing targeted therapeutics with fewer off-target effects.

Receptor Activation and Desensitization

Upon binding of an agonist like DMPP, the nAChR undergoes a rapid transition to an open, ion-conducting state.[16] This leads to membrane depolarization and the initiation of downstream signaling events. However, prolonged or repeated exposure to the agonist can lead to receptor desensitization, a state in which the receptor is no longer responsive to the agonist despite its continued presence.[17] This process is a critical regulatory mechanism that prevents overstimulation of the receptor and is an important consideration in the therapeutic application of nAChR agonists.

Downstream Signaling Pathways

The influx of cations, particularly Ca2+, through the nAChR channel triggers a cascade of intracellular signaling events that mediate the diverse physiological effects of dimethylpiperazine compounds.[18]

The PI3K/Akt and PLC Signaling Cascades

A significant body of evidence points to the involvement of the Phosphoinositide 3-kinase (PI3K)/Akt and Phospholipase C (PLC) pathways in the actions of DMPP.[7][8] In inflammatory cells like monocytes and macrophages, DMPP has been shown to activate PI3K, which is associated with α3, α4, and α5 nAChR subunits.[7][8] This activation of PI3K leads to the phosphorylation and activation of PLC.[7][8]

The chronic, low-level activation of PLC by DMPP can lead to the depletion of intracellular calcium stores from the endoplasmic reticulum.[7][8] This, in turn, can modulate cellular responses, such as inhibiting the release of pro-inflammatory cytokines like TNF-α.[7][8] The anti-inflammatory effects of DMPP can be blocked by inhibitors of PI3K, confirming the crucial role of this pathway.[7][8]

Modulation of Neurotransmitter Release

In the nervous system, presynaptic nAChRs play a critical role in modulating the release of various neurotransmitters.[2] DMPP, by activating these presynaptic receptors, can enhance the release of acetylcholine (ACh) from motor nerve terminals.[10][19] This effect is dependent on the frequency of nerve stimulation and involves calmodulin-dependent systems.[10][19]

The ability of dimethylpiperazine compounds to modulate neurotransmitter release has significant implications for their potential therapeutic use in conditions characterized by deficits in cholinergic transmission.

Experimental Methodologies for Mechanistic Elucidation

A variety of experimental techniques are employed to investigate the mechanism of action of dimethylpiperazine compounds. These methods provide insights into receptor binding, ion channel function, and downstream signaling events.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for characterizing the interaction of compounds with their target receptors.[9][20] In a typical competitive binding assay, a radiolabeled ligand with known affinity for the nAChR is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the unlabeled test compound (e.g., a dimethylpiperazine analog).[9][21] By measuring the displacement of the radioligand, the affinity (Ki) of the test compound for the receptor can be determined.

Table 1: Key Parameters in Radioligand Binding Assays

| Parameter | Description |

| Radioligand | A high-affinity, subtype-selective ligand labeled with a radioisotope (e.g., [3H]epibatidine, [3H]cytisine).[20][22] |

| Receptor Source | Cell lines stably expressing a specific nAChR subtype or tissue homogenates rich in the target receptor.[9][21] |

| IC50 | The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand.[9] |

| Ki | The inhibition constant, which is a measure of the binding affinity of the unlabeled ligand for the receptor.[9] |

-

Preparation of Reagents:

-

Prepare a stock solution of the radioligand (e.g., [3H]epibatidine) in a suitable buffer.

-

Prepare serial dilutions of the unlabeled dimethylpiperazine compound.

-

Prepare the receptor-containing membrane fraction from a suitable source.[23]

-

-

Assay Setup:

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.[23]

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the unlabeled ligand concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Electrophysiology

Electrophysiological techniques, such as two-electrode voltage clamp and patch-clamp recording, are used to directly measure the ion currents flowing through nAChR channels upon activation by dimethylpiperazine compounds.[16] These methods provide detailed information about the functional properties of the receptor, including its ion selectivity, gating kinetics, and modulation by various factors.

Caption: Workflow for Two-Electrode Voltage Clamp Recording.

Calcium Imaging

Calcium imaging is a powerful technique to visualize the influx of Ca2+ through nAChRs and the subsequent changes in intracellular calcium concentration.[24][25] This method utilizes fluorescent calcium indicators that change their fluorescence intensity upon binding to Ca2+.

-

Cell Culture and Indicator Loading:

-

Imaging Setup:

-

Place the coverslip on the stage of a fluorescence microscope equipped with a sensitive camera.

-

-

Stimulation and Recording:

-

Data Analysis:

-

Quantify the changes in intracellular calcium concentration based on the fluorescence signal.

-

Analyze the spatial and temporal dynamics of the calcium response.

-

Synthesis of Dimethylpiperazine Compounds

The synthesis of dimethylpiperazine compounds is a critical aspect of their use in research and drug development. Several synthetic routes have been developed, each with its own advantages and disadvantages in terms of yield, purity, and scalability.[28]

Table 2: Comparison of Synthesis Routes for 1,4-Dimethylpiperazine

| Parameter | Route 1: Reductive Amination (Eschweiler-Clarke) | Route 2: Cyclization of N-Methyldiethanolamine |

| Target Product | 1,4-Dimethylpiperazine | 1,4-Dimethylpiperazine |

| Starting Materials | Piperazine, Formaldehyde, Formic Acid | N-Methyldiethanolamine, Monomethylamine, Hydrogen |

| Catalyst/Reagent | Formic Acid (reducing agent) | Copper-based composite catalyst |

| Reaction Temperature | 40-60 °C | 220-290 °C[28] |

| Reaction Pressure | Atmospheric | 2.0-5.0 MPa[28] |

| Reported Yield | High conversion | 42.8% - 59%[28] |

Other methods for the preparation of dimethylpiperazine include the catalytic action of acidic silica-alumina particles on various methylated ethylenediamines.[29] The choice of synthetic route depends on factors such as the desired isomer, available starting materials, and the required scale of production.[28]

Conclusion and Future Directions

Dimethylpiperazine compounds, particularly DMPP, have been instrumental in advancing our understanding of nicotinic acetylcholine receptor function. Their mechanism of action, centered on the activation of nAChRs and the subsequent triggering of intracellular signaling cascades, is now well-characterized. The anti-inflammatory and neuromodulatory effects of these compounds highlight their therapeutic potential.

Future research in this area will likely focus on:

-

The development of novel dimethylpiperazine analogs with enhanced subtype selectivity for specific nAChRs.

-

A deeper exploration of the signaling pathways downstream of nAChR activation in different cell types.

-

The evaluation of the therapeutic efficacy of dimethylpiperazine compounds in preclinical models of neurological and inflammatory diseases.

The continued investigation of the mechanism of action of dimethylpiperazine compounds will undoubtedly provide valuable insights into the complex roles of nicotinic acetylcholine receptors in health and disease, paving the way for the development of novel and effective therapies.

References

- 1. Dimethylphenylpiperazinium - Wikipedia [en.wikipedia.org]

- 2. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 4. rgd.mcw.edu [rgd.mcw.edu]

- 5. acnp.org [acnp.org]

- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Dimethyphenylpiperazinium, a nicotinic receptor agonist, downregulates inflammation in monocytes/macrophages through PI3K and PLC chronic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. benchchem.com [benchchem.com]

- 10. Prejunctional effects of the nicotinic ACh receptor agonist dimethylphenylpiperazinium at the rat neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships for a series of peptidomimetic antimicrobial prodrugs containing glutamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. verixiv-files.f1000.com [verixiv-files.f1000.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Prejunctional effects of the nicotinic ACh receptor agonist dimethylphenylpiperazinium at the rat neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 23. An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons - PMC [pmc.ncbi.nlm.nih.gov]

- 26. iovs.arvojournals.org [iovs.arvojournals.org]

- 27. researchgate.net [researchgate.net]

- 28. benchchem.com [benchchem.com]

- 29. US3029240A - Preparation of dimethylpiperazine - Google Patents [patents.google.com]

An In-depth Technical Guide to (S)-1,3-Dimethylpiperazine Dihydrochloride: A Chiral Scaffold for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Piperazines in Medicinal Chemistry

The piperazine motif is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs.[1] Its unique physicochemical properties, including its ability to improve aqueous solubility and oral bioavailability, make it a favored scaffold in drug design.[2] The introduction of chirality to the piperazine ring, as seen in (S)-1,3-Dimethylpiperazine, opens up new avenues for exploring three-dimensional chemical space, which is crucial for enhancing target affinity and selectivity.[3] This guide provides a comprehensive technical overview of (S)-1,3-Dimethylpiperazine dihydrochloride (CAS Number: 1152110-30-9), a valuable chiral building block in the synthesis of complex, enantiomerically pure pharmaceutical agents.[3][4]

Physicochemical and Structural Characteristics

(S)-1,3-Dimethylpiperazine dihydrochloride is the hydrochloride salt of the parent compound, (S)-1,3-Dimethylpiperazine. The dihydrochloride form enhances the compound's stability and solubility in aqueous media, making it more amenable for use in various synthetic and biological applications.

Table 1: Physicochemical Properties of (S)-1,3-Dimethylpiperazine Dihydrochloride

| Property | Value | Source(s) |

| CAS Number | 1152110-30-9 | [4] |

| Molecular Formula | C₆H₁₆Cl₂N₂ | [4] |

| Molecular Weight | 187.11 g/mol | [4] |

| Appearance | White to off-white solid | General knowledge |

| Storage | Sealed in a dry environment at 2-8°C | [4] |

The stereochemistry of (S)-1,3-Dimethylpiperazine is defined by the "(S)" configuration at the C3 position of the piperazine ring. This specific spatial arrangement of the methyl group is critical for its utility as a chiral building block, influencing its interactions with biological targets. The piperazine ring typically adopts a chair conformation to minimize steric hindrance, with the methyl groups preferentially occupying equatorial positions.

Synthetic Methodologies: A Pathway to Enantiopure (S)-1,3-Dimethylpiperazine Dihydrochloride

Conceptual Synthetic Workflow

A logical synthetic approach would commence with a readily available chiral starting material, such as (S)-Alanine, to install the desired stereocenter early in the synthetic sequence. The following multi-step process illustrates a conceptual pathway:

Caption: Conceptual synthetic workflow for (S)-1,3-Dimethylpiperazine Dihydrochloride.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a scientifically informed, hypothetical procedure. It is crucial to note that this has not been experimentally validated and should be adapted and optimized by experienced synthetic chemists.

Step 1: Synthesis of (S)-N-Boc-1,2-diaminopropane

-

To a solution of (S)-1,2-diaminopropane in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Work up the reaction by washing with aqueous solutions and purify the product by column chromatography to yield (S)-N-Boc-1,2-diaminopropane.

Causality: The Boc protecting group is selectively introduced on one of the amino groups, leaving the other free for the subsequent cyclization step.

Step 2: Cyclization to form N-Boc-(S)-3-methylpiperazine

-

In a flask equipped with a reflux condenser, dissolve the mono-protected diamine in a high-boiling solvent such as ethanol or isopropanol.

-

Add 1,2-dibromoethane and a non-nucleophilic base (e.g., potassium carbonate).

-

Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

-

Purify the crude product by column chromatography to obtain N-Boc-(S)-3-methylpiperazine.

Causality: The unprotected amino group acts as a nucleophile, displacing the two bromide atoms in a sequential manner to form the piperazine ring. The base is necessary to neutralize the HBr generated during the reaction.

Step 3: N-Methylation via Eschweiler-Clarke Reaction

-

Dissolve the N-Boc-(S)-3-methylpiperazine in formic acid.

-

Add aqueous formaldehyde and heat the mixture.

-

Monitor the reaction until completion.

-

Cool the reaction and basify with a strong base (e.g., NaOH) to pH > 12.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain N-Boc-(S)-1,3-dimethylpiperazine.

Causality: The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of secondary amines.[5]

Step 4: Deprotection and Dihydrochloride Salt Formation

-

Dissolve the N-Boc protected piperazine in a suitable solvent such as dioxane or ethyl acetate.

-

Bubble dry HCl gas through the solution or add a solution of HCl in dioxane.

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield (S)-1,3-Dimethylpiperazine dihydrochloride.

Causality: The acidic conditions cleave the acid-labile Boc protecting group, and the excess HCl protonates both nitrogen atoms of the piperazine ring to form the stable dihydrochloride salt.

Analytical Characterization and Quality Control

Ensuring the chemical purity and enantiomeric excess of (S)-1,3-Dimethylpiperazine dihydrochloride is paramount for its application in drug discovery. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.

Caption: Workflow for Chiral HPLC Analysis.

Table 2: Suggested Chiral HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | Immobilized polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC) | These columns have a broad applicability for the separation of a wide range of chiral amines. |

| Mobile Phase | A mixture of a polar organic solvent (e.g., ethanol or isopropanol) and a non-polar solvent (e.g., hexane), with a small amount of an amine modifier (e.g., diethylamine or ethylenediamine) | The amine modifier is crucial for improving peak shape and reducing tailing of basic analytes like piperazines. |

| Flow Rate | 0.5 - 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at a low wavelength (e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD) | As the compound lacks a strong chromophore, detection at low wavelengths or using mass-based detectors is necessary. |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will confirm the presence of the methyl groups and the piperazine ring protons. The integration of the signals will correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two methyl carbons and the carbons of the piperazine ring, confirming the carbon skeleton.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak corresponding to the free base [(M+H)⁺], confirming the molecular weight.

Applications in Drug Discovery and Development

(S)-1,3-Dimethylpiperazine is a valuable chiral building block, particularly in the development of kinase inhibitors for oncology.[6] The methyl group at the C3 position can serve as a "steric handle" to probe the ATP-binding pocket of kinases, leading to enhanced potency and selectivity.[7] The specific stereochemistry can also influence the metabolic stability of the final drug molecule.[6]

Case Study: Incorporation into Kinase Inhibitors In the design of novel kinase inhibitors, the (S)-1,3-dimethylpiperazine moiety can be strategically incorporated to interact with specific residues in the kinase active site. The nitrogen atoms of the piperazine ring can form crucial hydrogen bonds, while the chiral methyl group can occupy a hydrophobic pocket, leading to a favorable binding affinity.

Caption: General scheme for the incorporation of (S)-1,3-Dimethylpiperazine into a kinase inhibitor scaffold.

Safety and Handling

As with all chemical reagents, (S)-1,3-Dimethylpiperazine dihydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(S)-1,3-Dimethylpiperazine dihydrochloride is a valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules in drug discovery. Its unique structural features and favorable physicochemical properties make it an attractive scaffold, particularly in the design of next-generation kinase inhibitors. A thorough understanding of its synthesis, characterization, and application is essential for medicinal chemists aiming to leverage the power of stereochemistry in the development of novel therapeutics.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. (R)-1,3-Dimethylpiperazine dihydrochloride [myskinrecipes.com]

- 4. 1152110-30-9|(S)-1,3-Dimethylpiperazine dihydrochloride|BLD Pharm [bldpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. (S)-1,3-Dimethylpiperazine dihydrochloride | 1152110-30-9 | Benchchem [benchchem.com]

Purity Standards and Analytical Characterization of 1,3-Dimethylpiperazine Dihydrochloride

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for establishing and verifying the purity of 1,3-Dimethylpiperazine Dihydrochloride, a critical building block in modern pharmaceutical synthesis. Recognizing its role as a key starting material, the guide moves beyond simple specification listing to detail the scientific rationale behind purity control. We will explore the classification of potential impurities, present validated analytical methodologies for their detection and quantification, and ground these practices in the risk-based principles of international regulatory guidelines. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to define, control, and confirm the quality of this essential chemical intermediate.

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

This compound serves as a foundational scaffold in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity of this starting material is not a trivial parameter; it is a critical quality attribute that directly influences the impurity profile of the final API. Impurities introduced at this early stage can be carried through multi-step syntheses, potentially reacting to form new, uncharacterized, and potentially toxic entities.[1][2] Therefore, rigorous control and characterization of this compound are paramount to ensure the safety, efficacy, and stability of the final drug product.

This guide is structured to provide a logical progression from understanding the potential impurities to implementing the analytical techniques required for their control. We will operate under the principles established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), particularly the Q3A guidelines for impurities in new drug substances, which provide the foundational logic for impurity control throughout the manufacturing process.[1][3]

Physicochemical Properties and Structural Confirmation

Before assessing purity, unequivocal confirmation of the primary structure is essential. This compound is a salt, typically appearing as a white to off-white solid, which enhances its stability and handling properties compared to the free base.

-

Molecular Formula: C₆H₁₆Cl₂N₂[4]

-

Molecular Weight: 187.11 g/mol [4]

-

Structure: (Image for illustrative purposes)

Identity is best confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the 1,3-substitution pattern and the overall structure. The spectra should be consistent with the proposed structure, showing distinct signals for the two non-equivalent methyl groups and the piperazine ring protons.[5][6][7]

-

Infrared (IR) Spectroscopy: Provides confirmation of functional groups and serves as a reliable fingerprint method for identity confirmation against a qualified reference standard.

-

Mass Spectrometry (MS): Confirms the molecular weight of the free base (C₆H₁₄N₂) after dissociation of the hydrochloride salt.

The Impurity Landscape: Classification and Origins

Impurities in this compound can be broadly categorized based on their origin, a framework adapted from ICH guidelines.[2][8] Understanding the synthesis route is critical to predicting the likely impurity profile.[9][10]

dot

Caption: Logical classification of potential impurities in this compound.

Analytical Methodologies for Purity Assessment

A multi-faceted analytical approach is required to identify and quantify the full spectrum of potential impurities. No single method is sufficient. The choice of techniques is driven by the physicochemical properties of the analyte and the impurities of concern.

Chromatographic Techniques: The Core of Purity Analysis

Chromatography is the primary tool for separating and quantifying organic impurities.

GC, particularly with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, is well-suited for analyzing volatile amines and their isomers.[11][12]

-

Principle of Causality: GC is chosen for its high resolving power for volatile and thermally stable compounds. It is particularly effective for separating positional isomers (e.g., 1,2-, 1,3-, and 1,4-dimethylpiperazine) which may have different toxicological profiles.[13][14] Coupling with MS provides definitive identification of separated components based on their mass fragmentation patterns.[15]

Experimental Protocol: GC-MS for Isomeric and Process-Related Impurities

-

Sample Preparation: Accurately weigh ~10 mg of this compound into a vial. Add 1 mL of methanol and 100 µL of a suitable base (e.g., 1M NaOH) to neutralize the HCl salt and liberate the free base. Vortex thoroughly. An internal standard may be added for precise quantification.

-

Instrumentation: A GC system equipped with a mass spectrometer.

-

GC Conditions:

-

Column: DB-17 or similar mid-polarity column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[14]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL (split mode, e.g., 50:1).

-

Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Transfer Line Temperature: 280°C.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

-

Data Analysis: Identify peaks by comparing mass spectra to a reference library (e.g., NIST). Quantify impurities based on their peak area relative to the main component, using relative response factors if necessary.

HPLC is a versatile technique for non-volatile impurities and for the primary assay of the compound itself. A significant challenge with piperazine derivatives is their lack of a strong UV chromophore, necessitating a derivatization step for sensitive detection.[16]

-

Principle of Causality: The piperazine core absorbs poorly in the standard UV range (200-400 nm).[17] To achieve the low detection limits required for impurity analysis (e.g., <0.1%), a chromophoric or fluorophoric tag must be attached to the molecule. Pre-column derivatization with reagents like Dansyl Chloride or 4-chloro-7-nitrobenzofuran (NBD-Cl) creates a derivative that can be sensitively detected by UV or fluorescence detectors.[17][18] This self-validating system ensures that the analyte is detectable at levels relevant to regulatory thresholds.

Experimental Protocol: HPLC-UV with Pre-Column Derivatization

-

Reagent Preparation:

-

Derivatizing Reagent: Prepare a 5 mg/mL solution of Dansyl Chloride in acetonitrile.

-

Buffer: Prepare a 0.1 M sodium bicarbonate buffer (pH ~9.0).

-

-

Sample Preparation (Derivatization):

-

Accurately prepare a ~1 mg/mL solution of this compound in water.

-

In a vial, mix 100 µL of the sample solution, 400 µL of the bicarbonate buffer, and 500 µL of the derivatizing reagent.

-

Cap the vial and heat at 60°C for 30-60 minutes.

-

Cool to room temperature. The sample is ready for injection. Prepare a blank by substituting water for the sample solution.

-

-

Instrumentation: An HPLC system with a UV or Photodiode Array (PDA) detector.

-

HPLC Conditions:

-

Column: C8 or C18 reversed-phase column (e.g., Waters SunFire C8, 150 x 4.6 mm, 3.5 µm).[18]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 30% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Injection Volume: 10 µL.

-

Detection: UV at the absorption maximum of the derivative (e.g., ~340 nm for NBD-Cl derivatives, ~254 nm for Dansyl derivatives).[17]

-

-

Data Analysis: Quantify impurities using area percent normalization, assuming all impurities derivatize and have a similar response factor to the main peak. For specified impurities, use a reference standard for accurate quantification.

dot

Caption: A comprehensive analytical workflow for quality control of this compound.

Establishing Purity Specifications

While this compound may not have a dedicated pharmacopeial monograph, robust in-house specifications must be established. These specifications are guided by the principles of the ICH Q3A and Q3B guidelines, which set thresholds for reporting, identifying, and qualifying impurities.[1][3]

-

Reporting Threshold: The level at which an impurity must be reported. For drug substances, this is typically ≥0.05%.

-

Identification Threshold: The level at which the structure of an impurity must be determined. This often starts at 0.10% or a daily intake of 1.0 mg, whichever is lower.

-

Qualification Threshold: The level at which an impurity must be assessed for safety. This often begins at 0.15% or a daily intake of 1.0 mg.

The following table provides a typical specification framework.

| Test Parameter | Acceptance Criteria | Method Reference | Rationale |

| Appearance | White to off-white crystalline powder | Visual | Ensures consistency and flags gross contamination. |

| Identification A | ¹H NMR spectrum conforms to the structure | NMR Spectroscopy | Confirms chemical structure and substitution pattern. |

| Identification B | IR spectrum corresponds to that of a qualified reference standard | FTIR Spectroscopy | Provides a unique fingerprint for identity confirmation. |

| Assay | 98.0% - 102.0% (on anhydrous basis) | HPLC-UV | Determines the potency of the material. |

| Any Unspecified Impurity | Not More Than (NMT) 0.10% | HPLC-UV / GC-MS | Controls general purity based on ICH identification thresholds. |

| Total Impurities | Not More Than (NMT) 1.0% | HPLC-UV / GC-MS | Controls the overall impurity level in the material. |

| Isomeric Purity | NMT 0.15% for each of 1,2- and 1,4- isomers | GC-MS | Controls specific, structurally similar impurities that may be difficult to remove later. |

| Residual Solvents | Meets ICH Q3C requirements | Headspace GC | Ensures patient safety from potentially toxic solvent residues.[1] |

| Elemental Impurities | Meets ICH Q3D requirements | ICP-MS / ICP-OES | Controls potentially toxic elemental contaminants based on a risk assessment.[1][8] |

| Water Content | Not More Than (NMT) 1.0% | Karl Fischer Titration | Water can affect stability and accurate weighing; its content must be controlled. |

Conclusion

The purity of this compound is a foundational pillar in the quality control strategy for any pharmaceutical product derived from it. A proactive approach, grounded in the scientific principles of impurity identification and control, is essential. This involves understanding the potential impurity landscape based on the synthetic route and employing a suite of orthogonal, validated analytical techniques—primarily HPLC and GC-MS—to ensure that each batch meets stringent, risk-based specifications. By adhering to the logic of international guidelines and implementing robust analytical science, researchers and developers can ensure the quality and consistency of this vital intermediate, thereby safeguarding the integrity of the final drug product.

References

- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 2. gmpinsiders.com [gmpinsiders.com]

- 3. fda.gov [fda.gov]

- 4. chemscene.com [chemscene.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. 1-(3-METHYLPHENYL)PIPERAZINE(41186-03-2) 1H NMR spectrum [chemicalbook.com]

- 7. N,N'-Dimethylpiperazine(106-58-1) 1H NMR [m.chemicalbook.com]

- 8. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. N, N-dimethylpiperazine (DMPP) = 1,4-Dimethylpiperazine - analysis - Analytice [analytice.com]

- 16. benchchem.com [benchchem.com]

- 17. jocpr.com [jocpr.com]

- 18. jstage.jst.go.jp [jstage.jst.go.jp]

1,3-Dimethylpiperazine dihydrochloride safety and handling

An In-Depth Technical Guide for the Safe Handling of 1,3-Dimethylpiperazine Dihydrochloride

Introduction: The Duality of a Chiral Building Block

This compound, and its constituent enantiomers ((R) and (S)), represent valuable chiral building blocks in modern drug discovery and asymmetric synthesis.[1][2] The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous approved therapeutics, where it often serves to modulate physicochemical properties or to correctly orient pharmacophoric elements for target engagement.[3][4] As a dihydrochloride salt, the compound generally exhibits improved solubility in aqueous media compared to its free base form, a key advantage for various experimental applications.[5]

However, the very features that make this molecule a versatile synthetic tool—its reactivity and stereochemistry—necessitate a rigorous and informed approach to its handling. Many piperazine derivatives are known to possess significant biological activity, with potential toxicological effects ranging from skin and eye irritation to systemic impacts on the central nervous system.[6][7] This guide, intended for researchers and drug development professionals, provides a framework for the safe handling of this compound by integrating established chemical safety principles with a critical awareness of the existing gaps in its specific toxicological data. The core principle underpinning this document is that a lack of comprehensive hazard data mandates the highest standards of precaution.

Section 1: Chemical Identity and Known Properties

Precise identification is the foundation of chemical safety. This compound exists as a racemic mixture and as individual stereoisomers, each with a unique CAS number. It is imperative to verify the specific isomer in use, as stereochemistry can influence biological activity.

| Property | Value | Source(s) |

| Chemical Name | This compound | [5][8] |

| Molecular Formula | C₆H₁₆Cl₂N₂ | [8][9] |

| Molecular Weight | 187.11 g/mol | [8][9][10] |

| CAS Numbers | 1220040-19-6 (Isomer unspecified) 1152110-26-3 ((R)-isomer) 1152110-30-9 ((S)-isomer) | [9][11][12] |

| Appearance | Solid (Typical) | |

| Storage Temperature | Room Temperature or 2-8°C (Sealed, dry) | [11][13] |

| Acute Toxicity (Oral) | Data not available. Related compounds are harmful if swallowed. | [14][15] |

| Carcinogenicity | Data not available. | [16] |

| Specific Health Hazards | To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. Based on related structures, may cause skin, eye, and respiratory irritation. | [14][17][18] |

Section 2: Hazard Identification - A Precautionary Approach

The most critical piece of safety information for this compound is the absence of comprehensive toxicological data. While safety data sheets for related compounds, such as 1,4-Dimethylpiperazine, indicate hazards like severe skin and eye damage, and potential for being harmful if swallowed, specific data for the 1,3-isomer is largely absent.[15][19] This data gap requires us to operate under the precautionary principle : in the absence of conclusive safety data, the substance must be treated as potentially hazardous.

Inferred Potential Hazards:

-

Skin and Eye Damage: The free base forms of similar piperazine derivatives are known to be corrosive.[18] The dihydrochloride salt, while different, should be assumed to be, at a minimum, a severe irritant upon contact with skin or eyes.

-